1-(4-Ethylbenzyl)piperidine-4-carboxylic acid
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Overview
Description
1-(4-Ethyl-benzyl)-piperidine-4-carboxylic acid is an organic compound characterized by a piperidine ring substituted with a 4-ethyl-benzyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethyl-benzyl)-piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 4-Ethyl-benzyl Group: The 4-ethyl-benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with benzene in the presence of a Lewis acid catalyst.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethyl-benzyl)-piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation
Properties
Molecular Formula |
C15H21NO2 |
---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
1-[(4-ethylphenyl)methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C15H21NO2/c1-2-12-3-5-13(6-4-12)11-16-9-7-14(8-10-16)15(17)18/h3-6,14H,2,7-11H2,1H3,(H,17,18) |
InChI Key |
PYPCGTJNQUYYKB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCC(CC2)C(=O)O |
Origin of Product |
United States |
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